The compound can be sourced from chemical suppliers and is classified under organosulfur compounds. Its structure features a chloro group at the meta position and a methoxy group at the para position relative to the ethylthiol moiety on the aromatic ring.
The synthesis of 2-(3-Chloro-6-methoxyphenyl)ethanethiol typically involves several key steps:
Technical Parameters:
The molecular structure of 2-(3-Chloro-6-methoxyphenyl)ethanethiol can be described as follows:
2-(3-Chloro-6-methoxyphenyl)ethanethiol is reactive and can participate in several chemical reactions:
The mechanism of action for 2-(3-Chloro-6-methoxyphenyl)ethanethiol primarily revolves around its reactivity due to the presence of both the thiol and halogen functionalities:
The applications of 2-(3-Chloro-6-methoxyphenyl)ethanethiol span various fields:
The molecular architecture of 2-(3-Chloro-6-methoxyphenyl)ethanethiol integrates three critical functional elements: a chloro-substituted aromatic ring, a methoxy group at the ortho-position relative to the chloro substituent, and a thiol-terminated ethylene tether. This triad governs both synthetic accessibility and reactivity:
Table 1: Electronic and Steric Parameters of Key Functional Groups
Group | Position | Electronic Effect | Steric Requirement | Role in Synthesis |
---|---|---|---|---|
Methoxy (-OCH₃) | C-6 | +R (resonance donating) | Moderate (cone angle: 60°) | Directs ortho-metallation, stabilizes cationic intermediates |
Chloro (-Cl) | C-3 | -I (inductive withdrawal) | Low (van der Waals radius: 1.75Å) | Blocks electrophilic substitution, facilitates oxidative addition |
Ethanethiol (-CH₂CH₂SH) | C-1 | Polarizable | High (free rotation) | Requires protection during halogenation steps |
Synthesis of the target compound typically follows a convergent 5-step sequence starting from 3-chloro-6-methoxyphenyl precursors:
Critical challenges include:
Table 2: Synthetic Pathway with Intermediates and Conditions
Step | Key Intermediate | Reagents/Conditions | Yield | Purity Control |
---|---|---|---|---|
1 | 1-Chloro-2-methoxybenzene | Dimethyl sulfate, K₂CO₃, 80°C | 89% | GC-MS (≥99% regiopurity) |
2 | 2-Chloro-1-(3-chloro-6-methoxyphenyl)ethanone | ClCH₂COCl, AlCl₃, -10°C, DCM | 75% | HPLC (monitoring demethylation byproducts) |
3 | 1-(3-Chloro-6-methoxyphenyl)-2-chloroethane | a) NaBH₄/EtOH; b) SOCl₂/CHCl₃ | 82% (two steps) | ¹H-NMR (absence of carbonyl peak) |
4 | 2-(3-Chloro-6-methoxyphenyl)ethanethiol | Thiourea, EtOH reflux → NaOH, H₂O | 68% | Titration for free thiol |
Thiol installation employs three catalytic methodologies:1. Nucleophilic displacement catalysis:- Phase-transfer catalysts: Benzyltriethylammonium chloride (TEBAC) enables thiourea displacement in aqueous/organic biphasic systems (yield: 78%, 20°C) [4].- Mechanochemical activation: Ball milling 1-(3-chloro-6-methoxyphenyl)-2-chloroethane with thiourea and K₂CO₃ achieves 85% conversion in 30 minutes without solvent. Liquid-assisted grinding (LAG) with acetonitrile (25 μL) optimizes molecular diffusion [4].
Table 3: Comparative Thiolation Methods
Method | Catalyst/Additive | Conditions | Yield | Advantages/Limitations |
---|---|---|---|---|
Nucleophilic (thiourea) | None or TEBAC | Refluxing EtOH or RT (biphasic) | 68–78% | Cost-effective; thiourea odor management required |
Mechanochemical | K₂CO₃ (grinding auxiliary) | Ball mill, 30 Hz, 1 h | 85% | Solvent-free; requires specialized equipment |
Pd-catalyzed | Pd(OAc)₂/Xantphos | Toluene, 110°C | 60% | Functional group tolerance; expensive catalysts |
Radical thiol-ene | DMPA (photoinitiator) | UV, THF, 0°C | 72% | Chemoselective; requires alkene precursor |
The 1,2,3-trisubstitution pattern introduces three key regiochemical conflicts:
Mitigation strategies include:
Table 4: Regioselectivity Challenges and Mitigation
Challenge | Manifestation | Mitigation Strategy | Selectivity Improvement |
---|---|---|---|
Competing halogen-metal exchange | Dimerization (>15% yield loss) | Temperature control: -78°C, slow addition | 95:5 ortho-metallation vs. exchange |
Thiol overalkylation | Branched isomer formation | Base stoichiometry: NaH (1.05 eq), 0°C | 98% linear product |
Methoxy deprotection | Demethylation during acylation | Low-temperature Lewis acid catalysis | <1% demethylation |
Protecting group cleavage | Premature deprotection | Acetyl for thiol, MOM for phenol | Deprotection yield: 94% |
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